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2,3,3-Trimethylbutan-2-yl prop-2-enoate

Volatility Process Safety Acrylate Monomer Handling

2,3,3-Trimethylbutan-2-yl prop-2-enoate (CAS 1033202-90-2), also referred to as 1,1,2,2-tetramethylpropyl acrylate or 233-TMBA, is a monofunctional acrylate ester derived from acrylic acid and the sterically hindered tertiary alcohol 2,3,3-trimethylbutan-2-ol. Its molecular formula is C₁₀H₁₈O₂ with a molecular weight of 170.25 g·mol⁻¹.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 1033202-90-2
Cat. No. B3204284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-Trimethylbutan-2-yl prop-2-enoate
CAS1033202-90-2
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C)(C)OC(=O)C=C
InChIInChI=1S/C10H18O2/c1-7-8(11)12-10(5,6)9(2,3)4/h7H,1H2,2-6H3
InChIKeyLSMMPNJVETUZFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3-Trimethylbutan-2-yl prop-2-enoate (CAS 1033202-90-2): A Bulky Tertiary Acrylate Monomer for High-Performance Polymer Applications


2,3,3-Trimethylbutan-2-yl prop-2-enoate (CAS 1033202-90-2), also referred to as 1,1,2,2-tetramethylpropyl acrylate or 233-TMBA, is a monofunctional acrylate ester derived from acrylic acid and the sterically hindered tertiary alcohol 2,3,3-trimethylbutan-2-ol. Its molecular formula is C₁₀H₁₈O₂ with a molecular weight of 170.25 g·mol⁻¹. The ester group features a highly branched, bulky 1,1,2,2-tetramethylpropyl moiety that distinguishes it from simpler alkyl acrylates such as tert-butyl acrylate or n-butyl acrylate [1]. This compound is primarily utilized as a specialty monomer in the formulation of ArF (193 nm) photoresist polymers for semiconductor lithography, as well as in optoelectronic materials and advanced functional coatings [2].

Why 2,3,3-Trimethylbutan-2-yl prop-2-enoate Cannot Be Replaced by Generic Alkyl Acrylates


Monofunctional acrylate monomers are not interchangeable commodities. The physical properties of the ester side chain—steric bulk, hydrophobicity, and thermal stability—directly dictate the glass transition temperature (Tg), dissolution rate, plasma etch resistance, and optical transparency of the resulting copolymer [1]. 2,3,3-Trimethylbutan-2-yl prop-2-enoate bears a 1,1,2,2-tetramethylpropyl group that is substantially larger and more hydrophobic than the tert-butyl group of tert-butyl acrylate (tBA). This structural difference results in a higher boiling point (191 °C vs. 120–133 °C for tBA), a markedly higher flash point (58 °C vs. 17 °C for tBA), and a larger calculated LogP (2.54 vs. 1.87 for tBA), indicating reduced volatility, safer handling, and greater hydrophobicity [2][3]. In ArF photoresist applications, the monomer's specific steric and electronic profile influences the acid-labile protecting group behavior and development contrast, properties that general-purpose acrylates cannot replicate [4].

Quantitative Differentiation Evidence for 2,3,3-Trimethylbutan-2-yl prop-2-enoate vs. Closest Acrylate Analogs


Reduced Volatility and Safer Handling vs. tert-Butyl Acrylate (tBA): Boiling Point and Flash Point Comparison

2,3,3-Trimethylbutan-2-yl prop-2-enoate exhibits a boiling point of 191 °C and a flash point of 58 °C [1]. In contrast, tert-butyl acrylate (tBA, CAS 1663-39-4) has a reported boiling point of 120–133 °C and a flash point of approximately 17–18 °C [2]. The higher boiling point (a difference of approximately +58 to +71 °C) and higher flash point (+40 to +41 °C) of the target compound indicate substantially lower volatility and reduced flammability hazard, which are critical considerations in industrial-scale polymer synthesis and photoresist formulation where solvent stripping and thermal curing steps are employed.

Volatility Process Safety Acrylate Monomer Handling

Enhanced Hydrophobicity vs. tert-Butyl Acrylate and tert-Amyl Acrylate: LogP Comparison

The calculated octanol–water partition coefficient (LogP) for 2,3,3-trimethylbutan-2-yl prop-2-enoate is 2.54 . This value exceeds the LogP of tert-butyl acrylate (tBA, calc. ~1.87) and tert-amyl acrylate (tAA, calc. ~2.32). The higher LogP reflects the increased hydrocarbon character conferred by the 1,1,2,2-tetramethylpropyl ester group. For comparison, n-butyl acrylate (nBA) has a LogP of approximately 2.26 [1]. The enhanced hydrophobicity of the target monomer contributes to lower water uptake and improved moisture-barrier properties in the resulting copolymer films, which is relevant for photoresist applications where water absorption during immersion lithography can degrade pattern fidelity.

Hydrophobicity LogP Polymer Design Moisture Resistance

Differentiated Steric Bulk vs. tert-Butyl Acrylate: Impact on Polymer Tg Design Space

The ester moiety of 2,3,3-trimethylbutan-2-yl prop-2-enoate is a tertiary alkyl group with four methyl substituents distributed across the α and β carbons (1,1,2,2-tetramethylpropyl). This steric profile is more congested than the tert-butyl group (three methyl groups on a single α-carbon) found in tert-butyl acrylate. Literature on poly(tert-butyl acrylate) reports a homopolymer Tg of approximately 41–55 °C [1]. While an experimental homopolymer Tg for the target compound is not publicly available, structure–property relationships for poly(alkyl acrylate)s predict that the increased steric hindrance of the 1,1,2,2-tetramethylpropyl group should raise the Tg relative to poly(tert-butyl acrylate), as chain segmental motion is further restricted. Isobornyl acrylate (IBOA), another bulky acrylate, exhibits a homopolymer Tg of ~95 °C [2]. The target monomer thus fills a Tg design space between tBA (~50 °C) and IBOA (~95 °C), offering formulators a differentiated rigidity option without the high melt viscosity associated with IBOA.

Glass Transition Temperature Steric Hindrance Polymer Rigidity

ArF Photoresist-Specific Monomer vs. General-Purpose Acrylates: Application Domain Evidence

Supplier technical documentation and product listings consistently classify 2,3,3-trimethylbutan-2-yl prop-2-enoate (233-TMBA) as an 'ArF monomer' intended for 193 nm photoresist polymer synthesis [1][2]. General-purpose acrylate monomers such as n-butyl acrylate, tert-butyl acrylate, and 2-ethylhexyl acrylate are not specifically optimized for the transparency, etch resistance, and acid-labile deprotection chemistry required at 193 nm. While quantitative absorption cross-section or etch-rate data for 233-TMBA homopolymer are not publicly available in the peer-reviewed literature, the designation of this monomer in commercial ArF resist supply chains reflects its structural optimization for this application domain—specifically, the absence of aromatic groups (which absorb at 193 nm) and the presence of a tertiary ester that can function as an acid-cleavable protecting group under chemically amplified resist mechanisms.

ArF Lithography 193 nm Photoresist Semiconductor Materials

High-Value Application Scenarios for 2,3,3-Trimethylbutan-2-yl prop-2-enoate Based on Evidence


ArF (193 nm) Photoresist Polymer Formulation for Advanced Semiconductor Nodes

This compound is marketed as an ArF photoresist monomer and can be copolymerized with other acrylate/methacrylate monomers bearing acid-labile protecting groups and etch-resistant moieties. Its bulky tertiary ester structure provides a balance of hydrophobicity (LogP 2.54) and acid-cleavability, critical for positive-tone chemically amplified resists used in sub-65 nm node patterning [1]. The higher flash point (58 °C) relative to tert-butyl acrylate reduces solvent-handling risks during resist formulation [2].

High-Tg Optoelectronic and Photonic Device Coatings

The sterically hindered 1,1,2,2-tetramethylpropyl ester group is expected to impart a higher glass transition temperature to homopolymers and copolymers compared to tert-butyl acrylate (Tg ~50 °C), approaching the range of isobornyl acrylate (Tg ~95 °C) [1]. This makes the monomer suitable for transparent, high-Tg optical coatings and waveguide claddings where thermal stability during device operation is required [2].

Moisture-Resistant Functional Coatings and Encapsulants

With a calculated LogP of 2.54—higher than n-butyl acrylate (2.26) and tert-butyl acrylate (~1.87)—2,3,3-trimethylbutan-2-yl prop-2-enoate introduces significant hydrophobic character into acrylic copolymers [1]. This property supports the design of low-water-uptake encapsulant layers for organic light-emitting diodes (OLEDs) and organic photovoltaic devices, where moisture ingress is a primary degradation mechanism [2].

Specialty Acrylic Binder Resins with Tailored Tg and Solubility

The monomer's unique steric profile offers a Tg intermediate between tert-butyl acrylate and isobornyl acrylate without the high viscosity and cost associated with the latter. This enables formulation of binder resins with targeted hardness/flexibility balance for electronic-grade pressure-sensitive adhesives and display laminates [1]. The density of 0.885 g·cm⁻³ and refractive index of 1.431 provide additional design parameters for optical adhesive formulations [2].

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